![molecular formula C11H10O2S B3097906 Ethyl benzo[b]thiophene-6-carboxylate CAS No. 132526-08-0](/img/structure/B3097906.png)
Ethyl benzo[b]thiophene-6-carboxylate
Overview
Description
Ethyl benzo[b]thiophene-6-carboxylate is a derivative of benzo[b]thiophene, an aromatic organic compound . Benzo[b]thiophenes are a promising class of organosulfur compounds and are found within the chemical structures of various pharmaceutical drugs . They have no household use and occur naturally as a constituent of petroleum-related deposits such as lignite tar .
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives often involves a hybrid pharmacophore approach . This involves the combination of two or more distinct pharmacophore subunits present in the structures of two or more known bioactive derivatives . For example, diaryl urea is a privileged scaffold with the binding ability to a variety of enzymes and receptors in biological systems .
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives is complex and can be analyzed using various techniques. For instance, molecular docking studies revealed that certain benzo[b]thiophene-diaryl urea derivatives can bind well to the active site of VEGFR2 receptor .
Chemical Reactions Analysis
The chemical reactions involving benzo[b]thiophene derivatives are diverse. For instance, the interaction between elemental sulfur and NaOtBu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes .
Physical And Chemical Properties Analysis
Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene . It has a molar mass of 134.20 g·mol−1, a density of 1.15 g/cm3, a melting point of 32 °C, and a boiling point of 221 °C .
Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as Ethyl benzo[b]thiophene-6-carboxylate, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They help protect metal surfaces from the corrosive effects of the environment.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Anticancer Agents
Thienopyrimidines, a class of thiophene derivatives, have been discovered as anticancer agents . They have shown promise in the treatment of various types of cancer.
Antibiotics
The combination of the benzo[b]thiophene nucleus with the acylhydrazone functional group has been explored in the discovery of new potential antibiotics targeting multidrug-resistant Staphylococcus aureus strains .
Anti-Inflammatory Drugs
Thiophene-based compounds have been reported to possess anti-inflammatory properties . They can be used to reduce inflammation and pain in the body.
Antimicrobial Agents
Thiophene derivatives have been found to exhibit antimicrobial properties . They can be used to inhibit the growth of or kill microorganisms, making them useful in the treatment of various infections.
Kinase Inhibitors
Thiophene-based compounds have been found to inhibit kinases , which are enzymes that play a key role in the regulation of cellular processes. This makes them potential candidates for the treatment of diseases such as cancer, where kinase activity is often dysregulated.
Mechanism of Action
Target of Action
Ethyl benzo[b]thiophene-6-carboxylate is a thiophene-based compound . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of pharmacological properties .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of effects at the molecular and cellular level, including anticancer, anti-inflammatory, and antimicrobial effects .
Future Directions
properties
IUPAC Name |
ethyl 1-benzothiophene-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-2-13-11(12)9-4-3-8-5-6-14-10(8)7-9/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZJNXZGYVMAML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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